molecular formula C9H11BN2O2 B1458734 (1-Ethyl-1H-indazol-5-yl)boronic acid CAS No. 952319-70-9

(1-Ethyl-1H-indazol-5-yl)boronic acid

カタログ番号 B1458734
CAS番号: 952319-70-9
分子量: 190.01 g/mol
InChIキー: MZNBKIHVFSCZLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 952319-70-9 and a molecular weight of 190.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula for “(1-Ethyl-1H-indazol-5-yl)boronic acid” is C9H11BN2O2 . This indicates that the molecule is composed of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 190.01 .

科学的研究の応用

Synthesis of Novel Pharmaceuticals

(1-Ethyl-1H-indazol-5-yl)boronic acid: is a key precursor in the synthesis of various pharmaceutical compounds. Its boronic acid group is instrumental in Suzuki coupling reactions, which are widely used to create complex organic molecules. This compound has been utilized in the development of drugs with antibacterial , antimycobacterial , and anti-inflammatory properties .

Development of Antitumor Agents

The indazole moiety of (1-Ethyl-1H-indazol-5-yl)boronic acid is significant in medicinal chemistry. It forms the backbone of many compounds that exhibit antitumor activity. Researchers have synthesized derivatives that target specific pathways involved in cancer cell proliferation .

Creation of Antidiabetic Medications

Indazole derivatives, including those derived from (1-Ethyl-1H-indazol-5-yl)boronic acid , have shown promise in treating diabetes. These compounds can modulate biological targets that play a role in glucose metabolism, offering a potential pathway for antidiabetic medication development .

Anti-allergic and Antipyretic Applications

The versatility of (1-Ethyl-1H-indazol-5-yl)boronic acid extends to the creation of anti-allergic and antipyretic (fever-reducing) drugs. Its structural adaptability allows for the synthesis of compounds that can alleviate allergic reactions and reduce fever .

Antiviral and Antioxidant Research

This compound is also a starting point for the synthesis of antiviral and antioxidant agents. The indazole ring system can be modified to interact with viral proteins or to scavenge free radicals, contributing to the body’s defense mechanisms against viral infections and oxidative stress .

Anti-amoebic and Antihelmintic Therapies

Finally, (1-Ethyl-1H-indazol-5-yl)boronic acid is used in the synthesis of compounds with anti-amoebic and antihelmintic activities. These compounds can be designed to disrupt the life cycle of parasitic worms or amoebae, providing treatment options for infections caused by these organisms .

Safety and Hazards

“(1-Ethyl-1H-indazol-5-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name

(1-ethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBKIHVFSCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739444
Record name (1-Ethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952319-70-9
Record name (1-Ethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-1-ethyl-1H-indazole (598 mg, 2.67 mmol) in dry tetrahydrofuran (30 mL) was cooled below −60° C. Then a solution of butyllithium in hexane (2.5 ml, 2.5M) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (1.5 g, 7.98 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (3N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 ml). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuum to give 1-ethyl-1H-indazol-5-ylboronic acid (450 mg, 89%) which was used for the next step without further purification.
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-indazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-indazol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-Ethyl-1H-indazol-5-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-Ethyl-1H-indazol-5-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-Ethyl-1H-indazol-5-yl)boronic acid
Reactant of Route 6
(1-Ethyl-1H-indazol-5-yl)boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。